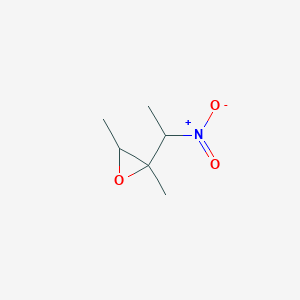
(R)-Eperisone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Eperisone is a muscle relaxant drug that is commonly used in the treatment of muscle spasms and pain. It is a chiral compound that exists in two enantiomeric forms, (R)- and (S)-eperisone. The (R)-enantiomer is the active form of the drug and exhibits greater pharmacological activity than the (S)-enantiomer.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Characterization
Eperisone, a muscle relaxant, undergoes biotransformation via human cytochrome P450 (CYP) enzymes. It is metabolized into seven metabolites through oxidation and carbonyl reduction in human liver microsomes. CYP2J2 and CYP3A4 are key enzymes in this process, contributing to the presystemic metabolism of eperisone (Yoo et al., 2009).
Enantioselective Carbonyl Reduction
A study on human liver microsomes showed enantioselectivity in the carbonyl reduction of eperisone. The metabolite (M5) is more efficiently formed from the (R)-isomer than the (S)-isomer. This process, primarily mediated by 11β-hydroxysteroid dehydrogenase type 1, contributes significantly to eperisone's metabolic disposition (Yoo et al., 2011).
Analytical Method Validation for Tablet Dosage Form
A TLC–Densitometry method was developed and validated for determining eperisone levels in tablet dosage forms. This method proved to be fast, specific, precise, and accurate, facilitating the analysis of Eperisone HCl in marketed dosage forms (Vira et al., 2020).
Interaction with Human Serum Albumin
A study explored the interaction between eperisone hydrochloride (EH) and human serum albumin (HSA) using various spectroscopic and calorimetric methods. This interaction, primarily due to hydrophobic forces and hydrogen bonds, is critical in understanding the drug's activity and binding mechanism (Rabbani et al., 2017).
Pharmacokinetic Variability
A study on healthy Korean volunteers revealed significant pharmacokinetic variability in eperisone after oral administration. Factors like aspartate aminotransferase levels and smoking status were identified as influencing its clearance (Baek et al., 2021).
UV-Visible Spectrophotometric Method for Simultaneous Determination
A spectrophotometric method was developed for estimating eperisone and paracetamol in pharmaceutical formulation. This method demonstrated high accuracy and reproducibility, suitable for routine analysis in quality control (Khanage et al., 2013).
Human Pharmacokinetics Study
A study on human volunteers using liquid chromatography–electrospray tandem mass spectrometry provided insights into the pharmacokinetic characteristics of eperisone. It revealed rapid absorption and elimination, justifying its tolerability for long-term treatment in conditions like low back pain or spastic palsy (Melilli et al., 2011).
Eigenschaften
CAS-Nummer |
163437-00-1 |
|---|---|
Produktname |
(R)-Eperisone |
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
(2R)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m1/s1 |
InChI-Schlüssel |
SQUNAWUMZGQQJD-CQSZACIVSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)


![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)



![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

